Autogramin-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

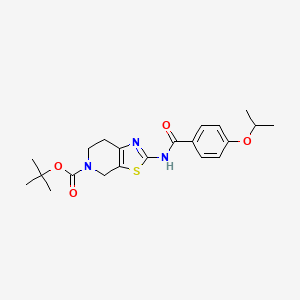

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSFNXURLSDVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Autogramin-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol that has emerged as a potent modulator of fundamental cellular processes. Primarily characterized as an inhibitor of autophagy, its mechanism of action centers on the direct targeting of the cholesterol transfer protein GRAMD1A (GRAM Domain Containing 1A). By competitively binding to the StART domain of GRAMD1A, this compound impedes the intracellular transport of cholesterol, a critical step for the biogenesis of autophagosomes. This disruption of cholesterol homeostasis ultimately leads to the suppression of the autophagy pathway. More recent, yet less characterized, findings suggest a potential secondary mechanism in T-cells, where this compound may inhibit cell adhesion and effector functions by stimulating lipolysis and inducing plasma membrane remodeling. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Primary Mechanism of Action: Inhibition of GRAMD1A and Autophagy

The principal mechanism of action of this compound is the inhibition of the cholesterol transfer protein GRAMD1A, which plays a pivotal role in the early stages of autophagosome biogenesis.[1][2]

The Role of GRAMD1A in Autophagy

GRAMD1A is a lipid transfer protein that facilitates the transport of cholesterol from the endoplasmic reticulum (ER) to other cellular compartments.[3] During autophagy, GRAMD1A is recruited to sites of autophagosome initiation, where its cholesterol transfer activity is essential for the formation of the phagophore, the precursor to the autophagosome.[4][5]

Competitive Binding to the StART Domain

This compound exerts its inhibitory effect by directly competing with cholesterol for binding to the StAR-related lipid transfer (StART) domain of GRAMD1A.[4][5] This competitive inhibition blocks the cholesterol transfer function of GRAMD1A, thereby halting the autophagosome biogenesis cascade.[2][6]

Downstream Consequences

The inhibition of GRAMD1A by this compound leads to a dose-dependent reduction in the formation of autophagosomes, which can be observed through decreased lipidation of LC3 to LC3-II and reduced degradation of p62, a marker of autophagic flux.[1] This ultimately results in the suppression of autophagy.

Secondary Mechanism of Action: Inhibition of T-Cell Adhesion and Effector Function

A study detailed in a doctoral thesis from the University of Cambridge proposes a secondary and distinct mechanism of action for this compound in T-cells.[7] This mechanism appears to be independent of GRAMD1A (referred to as Aster A in the thesis).[7]

Stimulation of Lipolysis and Plasma Membrane Remodeling

According to this proposed mechanism, this compound rapidly stimulates lipolysis in T-cells, leading to an increase in free fatty acids and acyl-carnitines.[7] These lipid species are suggested to remodel the plasma membrane, altering its fluidity and architecture.[7]

Expulsion of LFA-1 from Lipid Rafts

This membrane remodeling is proposed to cause the expulsion of the integrin LFA-1 from stabilizing lipid rafts.[7] The displacement of LFA-1 from these microdomains impairs its function, leading to a reduction in T-cell adhesion to ICAM-1 and the extracellular matrix.[7]

Inhibition of T-Cell Effector Functions

The consequence of this reduced adhesion is the impairment of T-cell effector functions, including proliferation, cytokine production (TNF, IFN-γ), degranulation, and cytotoxic capacity.[7]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its analogs.

| Compound | Assay | Target | Value | Reference |

| Bodipy-autogramin analog | Fluorescence Polarization | GRAMD1A StART domain | Kd = 49 ± 12 nM | [1] |

| Bodipy-autogramin analog | Fluorescence Polarization | GRAMD1A (PH-GRAM + StART) | Kd = 52 ± 4 nM | [1] |

| This compound | NanoBRET Assay | NanoLuc-GRAMD1A | IC50 = 4.7 µM | [4] |

| This compound | Cholesterol Transfer Assay | GRAMD1A StART domain | IC50 = 349 ± 51 nM (Ki = 290 nM) | [4][6] |

| Autogramin-1 | Autophagy Inhibition (AA starvation) | Cellular | IC50 = 100-300 nM | |

| This compound | Autophagy Inhibition (AA starvation) | Cellular | IC50 = 300-1000 nM |

| Compound | Assay | Cell Line | Condition | IC50 (µM) | Reference |

| Autogramin-1 | Autophagy Inhibition | MCF7 | Amino Acid Starvation | ~0.1 - 0.3 | |

| Autogramin-1 | Autophagy Inhibition | MCF7 | Rapamycin Treatment | ~0.1 - 0.3 | |

| This compound | Autophagy Inhibition | MCF7 | Amino Acid Starvation | ~0.3 - 1.0 | |

| This compound | Autophagy Inhibition | MCF7 | Rapamycin Treatment | ~0.3 - 1.0 |

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

High-Content Imaging Assay for Autophagy Inhibition

This assay quantifies the formation of autophagosomes in cells.

-

Cell Seeding: MCF7 cells stably expressing EGFP-LC3 are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a dilution series of this compound or control compounds.

-

Autophagy Induction: Autophagy is induced by either amino acid starvation (incubation in Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin.

-

Imaging: After a defined incubation period, cells are fixed, and nuclei are stained with a DNA dye (e.g., Hoechst). Images are acquired using an automated high-content imaging system.

-

Image Analysis: The number of EGFP-LC3 puncta (representing autophagosomes) per cell is quantified using image analysis software.

-

Data Analysis: The IC50 values for autophagy inhibition are calculated from the dose-response curves.

Competitive Pulldown Assay

This assay is used to identify the protein target of a small molecule.

-

Probe Synthesis: A biotinylated or otherwise tagged version of this compound (the "bait") is synthesized.

-

Cell Lysate Preparation: Cells (e.g., MCF7) are lysed to release cellular proteins.

-

Incubation: The cell lysate is incubated with the bait probe, with or without a molar excess of untagged this compound as a competitor.

-

Affinity Capture: The bait probe and any bound proteins are captured using streptavidin-coated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. A specific reduction in the binding of a protein in the presence of the competitor indicates a direct interaction.

NanoBRET Target Engagement Assay

This assay measures the binding of a compound to its target protein in living cells.

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with plasmids encoding the target protein (GRAMD1A) fused to NanoLuc luciferase (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor).

-

Compound Treatment: The transfected cells are treated with a dilution series of this compound.

-

BRET Measurement: The NanoBRET substrate is added, and the luminescence emission from the donor (at 460 nm) and the acceptor (at >600 nm) is measured.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound to the target. The IC50 for target engagement is determined from the dose-response curve.

Visualizations

Signaling Pathway of this compound in Autophagy Inhibition

Caption: this compound competitively inhibits cholesterol binding to the StART domain of GRAMD1A.

Experimental Workflow for High-Content Autophagy Assay```dot

Caption: Logical flow of this compound's primary and secondary mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. The cholesterol transport protein GRAMD1C regulates autophagy initiation and mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unifying principles for the design and evaluation of natural product-inspired compound collections - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08017C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]

Autogramin-2 as a GRAMD1A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRAMD1A (GRAM domain containing 1A), also known as Aster-A, has emerged as a key player in intracellular cholesterol transport, linking the endoplasmic reticulum (ER) and the plasma membrane. Its dysregulation has been implicated in various cellular processes, including autophagy. Autogramin-2 is a potent and selective small molecule inhibitor of GRAMD1A, offering a valuable tool to probe the protein's function and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data regarding its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Introduction to GRAMD1A and this compound

GRAMD1A is a lipid transfer protein that facilitates the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum. It contains a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain that senses cholesterol at the plasma membrane and a StART (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain responsible for cholesterol binding and transfer.

This compound was identified through a high-content phenotypic screen for autophagy inhibitors.[1][2] It selectively targets the StART domain of GRAMD1A, competitively inhibiting cholesterol binding and thereby blocking its transfer activity.[1][2][3] This inhibition of GRAMD1A-mediated cholesterol transport has been shown to impede the biogenesis of autophagosomes, highlighting a critical role for cholesterol mobilization in the early stages of autophagy.[1][2][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound's interaction with GRAMD1A and its cellular effects.

| Parameter | Value | Assay | Notes |

| IC50 (NanoLuc-GRAMD1A) | 4.7 µM | NanoBRET Assay | Competition assay with Bodipy-autogramin tracer in HeLa cells.[1] |

| IC50 (GRAMD1A-NanoLuc) | 6.4 µM | NanoBRET Assay | Competition assay with Bodipy-autogramin tracer in HeLa cells.[1] |

| Kd (GRAMD1A StART domain) | 49 ± 12 nM | Fluorescence Polarization | Binding of Bodipy-labeled autogramin analogue to the purified StART domain of GRAMD1A.[4] |

| Selectivity vs. GRAMD1B/C | >200-fold vs. GRAMD1B | Fluorescence Polarization | Based on Kd values for Bodipy-autogramin binding to the StART domains of GRAMD1B and GRAMD1C.[4] |

| >580-fold vs. GRAMD1C | |||

| Inhibition of Cholesterol Transfer | Potent Inhibition | In vitro FRET-based Assay | This compound inhibits the transfer of a fluorescent cholesterol analog by the GRAMD1A StART domain.[4] |

Table 1: Biochemical and Cellular Activity of this compound

Signaling Pathway

This compound's mechanism of action is centered on the direct inhibition of GRAMD1A, which has a downstream effect on the process of autophagy. The following diagram illustrates the signaling pathway.

Caption: this compound inhibits GRAMD1A-mediated cholesterol transfer, leading to the suppression of autophagosome biogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GRAMD1A inhibitor.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to GRAMD1A in live cells.

Caption: Workflow for the NanoBRET™ target engagement assay.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well white-walled tissue culture plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.

-

Transfection: After 24 hours, co-transfect the cells with plasmids encoding for N- or C-terminally NanoLuc-tagged GRAMD1A StART domain and a fluorescent tracer (e.g., HaloTag-based) using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for protein expression.

-

Tracer and Compound Addition:

-

Prepare a solution of the Bodipy-autogramin tracer at a final concentration of 0.5 µM.

-

Prepare serial dilutions of this compound in assay medium.

-

Add the tracer and this compound dilutions to the respective wells.

-

-

Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.

-

Substrate Addition: Add Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

-

Data Acquisition: Immediately measure the donor emission at 460 nm and the acceptor emission at 618 nm using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

In Vitro Cholesterol Transfer Assay

This assay measures the ability of this compound to inhibit the transfer of cholesterol by the GRAMD1A StART domain between liposomes.

References

The Role of Autogramin-2 in Autophagy Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases. The modulation of autophagy is a promising therapeutic strategy for a range of disorders, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of Autogramin-2, a small molecule inhibitor of autophagy. It details its mechanism of action, its role in key signaling pathways, and presents quantitative data on its activity. Furthermore, this guide furnishes detailed protocols for key experiments and visual diagrams to facilitate a comprehensive understanding of this compound's function and its utility as a research tool in the field of autophagy.

Introduction to this compound

This compound is a synthetic aminothiazole-based small molecule identified through high-content phenotypic screening as a potent inhibitor of autophagy.[1][2] It serves as a valuable chemical probe for studying the molecular mechanisms of autophagy, particularly the early stages of autophagosome biogenesis.[2][3] this compound exhibits favorable stability and solubility, making it suitable for a range of biophysical and cell-based assays.[4]

Mechanism of Action: Targeting GRAMD1A

This compound exerts its inhibitory effect on autophagy by directly targeting the GRAM domain containing 1A (GRAMD1A) protein, a cholesterol transfer protein that had not been previously implicated in autophagy.[3][4][5] The specific molecular interactions are as follows:

-

Selective Binding to the StART Domain: this compound selectively binds to the steroidogenic acute regulatory protein (StAR)-related lipid transfer (StART) domain of GRAMD1A.[2][4]

-

Competitive Inhibition of Cholesterol Binding: this compound directly competes with cholesterol for binding to the GRAMD1A StART domain.[2][4] This inhibition of cholesterol binding is crucial as the transfer of cholesterol by GRAMD1A is required for autophagosome biogenesis.[3][4]

-

Downstream Effects: By inhibiting GRAMD1A's cholesterol transfer function, this compound disrupts the early stages of autophagosome formation. This leads to a reduction in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II and prevents the degradation of p62/SQSTM1, both of which are hallmark features of autophagy inhibition.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its interaction with its molecular target, GRAMD1A.

Table 1: Inhibitory Potency of this compound in Autophagy

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | MCF7 | Amino Acid Starvation | Nanomolar range | [4] |

| IC50 | MCF7 | Rapamycin Treatment | Nanomolar range | [4] |

Table 2: Binding Affinity and Selectivity of this compound

| Parameter | Interacting Molecules | Method | Value | Reference |

| Kd | Bodipy-autogramin analogue & GRAMD1A StART domain | Fluorescence Polarization | 49 ± 12 nM | [4] |

| Kd | Bodipy-autogramin analogue & GRAMD1A (PH-GRAM and StART domains) | Fluorescence Polarization | 52 ± 4 nM | [4] |

| Selectivity | GRAMD1A vs. GRAMD1B StART domain | Fluorescence Polarization | 200-fold higher Kd for GRAMD1B | [4] |

| Selectivity | GRAMD1A vs. GRAMD1C StART domain | Fluorescence Polarization | 580-fold higher Kd for GRAMD1C | [4] |

| Competition IC50 | This compound vs. 22-NBD-cholesterol for GRAMD1A-S | Fluorescence Polarization | 349 ± 51 nM (Ki = 290 nM) | [6][7] |

Table 3: Effect of this compound on GRAMD1A Thermal Stability

| Parameter | Protein | Condition | Value | Reference |

| ΔTm | GRAMD1A | Autogramin-1 Treatment | +2.1 °C | [4] |

Signaling Pathway of this compound in Autophagy Regulation

This compound acts downstream of the master autophagy regulator, the mechanistic target of rapamycin complex 1 (mTORC1).[4] While mTORC1 inhibition (e.g., by rapamycin or starvation) typically induces autophagy, this compound can block this induction. This indicates that its target, GRAMD1A, plays a crucial role in the autophagy pathway at a point after mTORC1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in autophagy.

High-Content Screening for Autophagy Inhibitors

This protocol describes the identification of this compound from a small molecule library using an image-based phenotypic screen.

Methodology:

-

Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere.

-

Compound Treatment: A small molecule library is added to the wells at a final concentration of 10 µM.

-

Autophagy Induction: Autophagy is induced by either amino acid starvation (e.g., incubation in Earle's Balanced Salt Solution) or treatment with rapamycin.

-

Imaging: Plates are imaged using an automated high-content imaging system to capture fluorescence images of EGFP-LC3.

-

Image Analysis: Image analysis software is used to identify and quantify the number and intensity of EGFP-LC3 puncta per cell.

-

Hit Identification: Compounds that reduce the number of autophagosomes by more than 50% at 10 µM are selected as primary hits.

-

Dose-Response Analysis: Confirmed hits are then tested in a dose-response format to determine their IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to GRAMD1A in a cellular context.

Methodology:

-

Cell Treatment: MCF7 cells are treated with this compound or a vehicle control (DMSO).

-

Cell Lysis: Cells are harvested and lysed to release cellular proteins.

-

Heating: The cell lysates are divided into aliquots and heated at a range of temperatures.

-

Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.

-

Protein Analysis: The supernatant containing the soluble protein fraction is collected and analyzed by Western blotting using an antibody specific for GRAMD1A.

-

Data Analysis: The band intensities of GRAMD1A at different temperatures are quantified to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of GRAMD1A upon binding.

Fluorescence Polarization Assay

This in vitro assay is used to quantify the binding affinity of this compound to the purified GRAMD1A StART domain.

Methodology:

-

Reagents: A fluorescently labeled version of Autogramin (e.g., Bodipy-autogramin) and purified recombinant GRAMD1A StART domain are required.

-

Binding Assay: The fluorescent ligand is incubated with increasing concentrations of the GRAMD1A StART domain in a microplate.

-

Competition Assay: To confirm specificity, the assay is performed in the presence of increasing concentrations of unlabeled this compound.

-

Measurement: The fluorescence polarization of the samples is measured using a plate reader. An increase in polarization indicates binding of the fluorescent ligand to the larger protein.

-

Data Analysis: The data are plotted to generate a binding curve, from which the dissociation constant (Kd) can be calculated, representing the binding affinity.

Conclusion

This compound has emerged as a potent and selective inhibitor of autophagy, acting through a novel mechanism involving the cholesterol transfer protein GRAMD1A. This technical guide has provided a comprehensive overview of its function, including quantitative data on its activity and detailed experimental protocols for its characterization. The unique mechanism of action of this compound makes it an invaluable tool for researchers and scientists to dissect the intricate role of cholesterol metabolism in autophagosome biogenesis. For drug development professionals, this compound and its target, GRAMD1A, represent a promising new avenue for the development of novel therapeutics that modulate autophagy for the treatment of a variety of diseases. The provided diagrams and protocols are intended to facilitate the practical application of this compound in both basic research and drug discovery settings.

References

- 1. Identification of Novel Autophagy Inhibitors via Cell-Based High-Content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating the discovery of Autogramin-2.

An In-depth Technical Guide to the Discovery of Autogramin-2: A Selective Chemical Probe for GRAMD1A-Mediated Autophagy

This guide provides a comprehensive overview of the discovery, target identification, and mechanism of action of this compound, a potent and selective inhibitor of the cholesterol transfer protein GRAMD1A. It is intended for researchers, scientists, and drug development professionals interested in the fields of autophagy, cholesterol metabolism, and chemical biology.

Discovery Through Phenotypic Screening

This compound was identified through a target-agnostic, high-content, image-based phenotypic screen designed to discover new small-molecule inhibitors of autophagy.[1][2][3] This approach allows for the identification of compounds that modulate a cellular process without prior knowledge of their molecular target.

The screening process involved inducing autophagy in MCF7 human breast cancer cells, which were engineered to stably express EGFP-LC3. LC3 (Microtubule-associated protein 1A/1B-light chain 3) is a key protein in autophagy that relocalizes from a diffuse cytoplasmic pattern to punctate structures representing autophagosomes upon autophagy induction. This relocalization can be quantified through automated microscopy and image analysis.[1]

Autophagy was induced using two different methods to identify compounds that act on the core autophagy machinery:

-

Amino Acid Starvation: Using Earle's Balanced Salt Solution (EBSS) to deprive cells of nutrients, a potent physiological inducer of autophagy.[1]

-

Rapamycin Treatment: A pharmacological inducer that inhibits mTORC1, a major negative regulator of autophagy.[1]

Compounds that prevented the formation of EGFP-LC3 puncta under these conditions were selected as hits. From this screen, Autogramin-1 and this compound emerged as potent autophagy inhibitors.[1][2] this compound was chosen for more in-depth biophysical analysis due to its superior solubility and stability.[1]

Experimental Protocol: High-Content Screening for Autophagy Inhibitors

-

Cell Line: MCF7 cells stably expressing EGFP-LC3.

-

Assay Plate Preparation: Cells are seeded into multi-well plates suitable for automated microscopy.

-

Compound Treatment: A library of small molecules is added to the wells at a defined concentration.

-

Autophagy Induction:

-

Starvation Method: Cells are washed and incubated in Earle's Balanced Salt Solution (EBSS).

-

Pharmacological Method: Cells are treated with rapamycin.

-

-

Imaging: After a set incubation period, cells are fixed, and nuclei are stained (e.g., with Hoechst). Plates are imaged using an automated high-content microscope.

-

Image Analysis: An algorithm identifies individual cells and quantifies the number and intensity of EGFP-LC3 puncta per cell.

-

Hit Identification: Compounds that significantly reduce the formation of EGFP-LC3 puncta compared to vehicle controls are identified as primary hits.

Target Identification and Validation

Following its discovery, the molecular target of the autogramins was unknown. To identify it, researchers employed affinity-based chemical proteomics. A chemical probe was synthesized based on the autogramin structure, which retained its potent autophagy-inhibiting activity.[1] This probe was used to "pull down" its binding partners from MCF7 cell lysates.

The only protein that was selectively and significantly enriched by this method was GRAM Domain Containing Protein 1A (GRAMD1A), a cholesterol transfer protein that had not previously been linked to autophagy.[1][3]

Several orthogonal methods were then used to validate GRAMD1A as the direct target of this compound.

Data Presentation: Target Validation Assays

| Assay Type | Method | Result | Reference |

| Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) | This compound dose-dependently displaced a fluorescent tracer from the GRAMD1A StART domain. IC50 values were 4.7 µM and 6.4 µM for N- and C-terminal fusions, respectively. | [1] |

| Target Stabilization | Cellular Thermal Shift Assay (CETSA) | Autogramin-1 stabilized GRAMD1A in cells, increasing its melting temperature from 51.7°C to 53.7°C. | [4] |

| Direct Binding | Differential Scanning Fluorimetry (DSF) | This compound directly bound to and stabilized the recombinant StART domain of GRAMD1A and, to a lesser extent, GRAMD1C, but not GRAMD1B. | [1] |

| Binding Affinity | Fluorescence Polarization | A fluorescent autogramin analogue bound to the GRAMD1A StART domain with a dissociation constant (Kd) of 49 ± 12 nM. | [1] |

Experimental Protocols

-

Affinity Proteomics: A biotinylated autogramin probe is immobilized on streptavidin beads. The beads are incubated with cell lysates to allow the probe to bind to its target protein(s). After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

-

Bioluminescence Resonance Energy Transfer (BRET): The target protein (GRAMD1A StART domain) is fused to a luciferase (NanoLuc). A fluorescently labeled version of the compound (tracer) is added, which binds to the target, bringing it close to the luciferase. When a substrate is added, the luciferase emits light, which excites the tracer, resulting in a BRET signal. An unlabeled competitor compound (this compound) is added at increasing concentrations, which displaces the tracer and reduces the BRET signal.[1]

-

Cellular Thermal Shift Assay (CETSA): Cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures. At higher temperatures, proteins unfold and aggregate. The soluble fraction of the target protein at each temperature is assessed by Western blot. A compound that binds and stabilizes its target will increase the temperature at which the protein denatures and aggregates.[4]

-

Differential Scanning Fluorimetry (DSF): A recombinant protein is mixed with a fluorescent dye that binds to hydrophobic regions of proteins. As the protein is heated and unfolds, it exposes these regions, causing an increase in fluorescence. The melting temperature (Tm) is the point of maximum unfolding. A ligand that binds and stabilizes the protein will result in a higher Tm.[1]

Molecular Mechanism of Action

Further investigation revealed that this compound functions by directly competing with cholesterol for binding to GRAMD1A.[2][3][5]

-

Binding Site: this compound binds to the StART (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain of GRAMD1A.[1][6] This domain contains a hydrophobic tunnel that accommodates sterols.

-

Competitive Binding: Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) experiments showed that both cholesterol and this compound protect the same regions of the StART domain from solvent exchange, indicating they share a similar binding site.[5][6] Homology modeling and docking studies further supported that this compound and cholesterol occupy the same hydrophobic pocket.[1][5]

-

Functional Inhibition: By occupying the cholesterol-binding site, this compound inhibits the ability of GRAMD1A to transfer cholesterol between membranes.[6]

Data Presentation: Cholesterol Transfer Inhibition

| Protein Domain | Compound | Result | Reference |

| GRAMD1A-StART | This compound | Potently inhibited cholesterol transfer activity. | [4][6] |

| GRAMD1B-StART | This compound | No significant inhibition of cholesterol transfer. | [4][6] |

| GRAMD1C-StART | This compound | No significant inhibition of cholesterol transfer. | [4][6] |

Experimental Protocol: In Vitro Cholesterol Transfer Assay

-

Assay Components: The assay typically uses donor liposomes containing a fluorescently-labeled cholesterol analogue (e.g., dehydroergosterol) and acceptor liposomes.

-

Procedure: The recombinant StART domain of a GRAMD1 protein is added to the mixture of liposomes in the presence of either this compound or a vehicle control.

-

Detection: The transfer of the fluorescent sterol from donor to acceptor liposomes is measured over time by monitoring changes in fluorescence properties (e.g., FRET or quenching).

-

Analysis: A reduction in the rate of transfer in the presence of this compound indicates inhibition of the protein's cholesterol transfer activity.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. | BioWorld [bioworld.com]

- 3. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of Autophagy on T Cell Function

Disclaimer: Initial searches for a molecule named "Autogramin-2" did not yield specific results within the context of T cell function. It is possible that this term is a neologism, a proprietary name not yet in the public domain, or a typographical error. Based on the retrieved scientific literature, a closely related and critical process governing T cell biology is autophagy . This guide will provide an in-depth technical overview of the impact of autophagy on T cell function, fulfilling the core requirements of the original request with a focus on this well-documented cellular mechanism.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the role of autophagy in T cell activation, differentiation, and homeostasis.

Core Concepts: Autophagy in T Lymphocytes

Autophagy is a highly conserved catabolic process responsible for the degradation of intracellular components within lysosomes. This mechanism is not merely a waste-disposal system but a critical regulator of cellular homeostasis, metabolism, and response to stress. In T cells, autophagy plays a multifaceted role, influencing their development, survival, activation, and differentiation into effector and memory cells.[1]

There are several forms of autophagy, with macroautophagy and chaperone-mediated autophagy (CMA) being particularly important in T cell biology:

-

Macroautophagy: Involves the sequestration of cytoplasmic cargo into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. It is essential for maintaining mitochondrial homeostasis and provides metabolic substrates during T cell activation.[2]

-

Chaperone-Mediated Autophagy (CMA): A more selective process where specific cytosolic proteins containing a KFERQ-like motif are recognized by chaperones and targeted directly to the lysosome for degradation. CMA has been shown to modulate T cell receptor (TCR) signaling by degrading key regulatory proteins.[2]

Basal autophagy is crucial for maintaining T cell homeostasis, while its induction upon T cell activation is key for a robust immune response.[1]

Quantitative Impact of Autophagy on T Cell Function

Modulation of autophagy has significant quantitative effects on various aspects of T cell function. The following table summarizes key findings from studies where autophagy-related genes (e.g., Atg7) were manipulated.

| T Cell Parameter | Condition | Observed Effect | Quantitative Change | Reference |

| ATP Production | Atg7-deficient CD4+ T cells vs. Wild-Type | Reduced ATP production upon TCR engagement. | Specific quantitative data not provided, but described as "reduced". | [2] |

| Glycolysis & Respiration | Lysosomal activity blocked in CD4+ T cells | Reduction in both anaerobic glycolysis and mitochondrial respiration. | Specific quantitative data not provided, but described as "reduced". | [2] |

| Cell Proliferation | Inhibition of signaling downstream of PLCγ (calcineurin inhibitor) + IL-2 | Attenuated antigen-specific conventional T cell proliferation while permitting IL-2-induced regulatory T cell expansion. | Specific fold-change not detailed, but effect was significant in mouse models. | [3] |

| Cell Survival | IL-2 Receptor Signaling in CD4+ T-cells | Induces macroautophagy required for sustained proliferation and survival. | A brief (1 hr) exposure to maximal CD3 stimulation is sufficient to induce IL-2 responsiveness. A prolonged period is needed for a full proliferative response. | [4] |

| Protein Regulation | LAMP-2A deficient T cells (CMA-deficient) | Accumulation of RCAN1 and ITCH, negative regulators of TCR signaling. | Failure to mount effective responses to pathogen infection due to sustained negative regulation. | [2] |

Signaling Pathways Modulated by Autophagy

Autophagy is intricately linked with major T cell signaling pathways. It is induced by signals from the T cell receptor (TCR), CD28, and cytokine receptors like the IL-2 receptor. In turn, autophagy modulates these very pathways.[2]

Regulation of Autophagy in T Cells

TCR and CD28 co-stimulation, along with IL-2 signaling, activates downstream pathways that induce both macroautophagy and CMA. For instance, NFAT (Nuclear Factor of Activated T-cells), a key transcription factor activated by TCR signaling, upregulates the expression of LAMP-2A, a critical component of CMA.[2]

References

- 1. Key roles of autophagy in the regulation of T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy in T Cell Function and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential targeting of IL-2 and T cell receptor signaling pathways selectively expands regulatory T cells while inhibiting conventional T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autocrine regulation of T-lymphocyte proliferation: differential induction of IL-2 and IL-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Autogramins: A Technical Guide

Introduction

Autogramins represent a novel class of small-molecule inhibitors of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3] The foundational research, primarily detailed in a 2019 publication in Nature Chemical Biology, identified these compounds through a target-agnostic, high-content, image-based phenotypic screen.[1][2][3] This guide provides an in-depth overview of the core research on autogramins, focusing on their mechanism of action, the experimental protocols used for their discovery and characterization, and the key quantitative data from these seminal studies. This document is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cell biology, and pharmacology.

Mechanism of Action of Autogramins

Autogramins function by selectively targeting the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein that had not been previously implicated in autophagy.[2][3] Specifically, autogramins bind to the cholesterol-binding StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A.[1][2][3] This binding action directly competes with cholesterol, thereby inhibiting the transfer of cholesterol by GRAMD1A.[1][4] The inhibition of this cholesterol transfer is critical as GRAMD1A plays a fundamental role in the early stages of autophagosome biogenesis.[1][2] The protein accumulates at sites of autophagosome initiation and influences cholesterol distribution in response to cellular starvation.[1][2] By disrupting the function of GRAMD1A, autogramins effectively inhibit the formation of autophagosomes.[1][2]

Signaling Pathway of Autogramin Action

The following diagram illustrates the signaling pathway affected by autogramins. Under normal conditions, GRAMD1A facilitates cholesterol transfer, a process essential for the biogenesis of autophagosomes. Autogramins competitively inhibit this process, leading to a downstream suppression of autophagy.

Experimental Protocols

The discovery and characterization of autogramins involved several key experimental methodologies. Below are detailed descriptions of the primary protocols employed in the foundational research.

High-Content Phenotypic Screening

The initial identification of autogramins was achieved through a high-content, image-based phenotypic screen designed to identify small-molecule inhibitors of autophagy.

-

Cell Line: MCF7 cells stably expressing EGFP-LC3 were used. The formation of EGFP-LC3 puncta serves as a visual marker for autophagosome formation.

-

Induction of Autophagy: Autophagy was induced in the cells by amino acid starvation.

-

Small-Molecule Library Screening: A library of small molecules was screened for their ability to inhibit the formation of EGFP-LC3 puncta.

-

Imaging and Analysis: Automated microscopy and image analysis were used to quantify the number and intensity of EGFP-LC3 puncta per cell, identifying compounds that significantly reduced puncta formation.

Target Identification using Affinity-Based Proteomics

To identify the molecular target of the autogramins, an affinity-based chemical proteomics approach was utilized.

-

Probe Synthesis: A bioactive autogramin analog was synthesized with a linker for immobilization on a solid support (e.g., beads).

-

Cell Lysate Preparation: MCF7 cell lysates were prepared after inducing autophagy through amino acid starvation.

-

Affinity Pull-Down: The immobilized autogramin probe was incubated with the cell lysate to capture binding proteins.

-

Mass Spectrometry: The proteins captured by the probe were identified and quantified using mass spectrometry. GRAMD1A was identified as the only protein significantly and selectively enriched.[3]

In Vitro Binding and Competition Assays

Biophysical assays were conducted to confirm the direct binding of autogramins to GRAMD1A and their competition with cholesterol.

-

Fluorescence Polarization: A Bodipy-labeled autogramin analogue was used to measure binding affinity to the StART domain of recombinant GRAMD1A. Competition experiments were performed with unlabeled autogramin-2 to confirm specific binding.[3]

-

Differential Scanning Fluorimetry (DSF): Thermal shift assays were performed to assess the stabilization of the GRAMD1A StART domain upon binding of this compound.[3]

-

Cholesterol Binding Competition: Fluorescence polarization measurements using 22-NBD-cholesterol as a tracer were employed to demonstrate that autogramins compete with cholesterol for binding to the StART domains of GRAMD1A.[3]

Experimental Workflow Diagram

The following diagram outlines the experimental workflow from the initial screening to target validation.

Quantitative Data

The foundational research on autogramins provided key quantitative data that established their potency and binding affinity. The following tables summarize this information.

Table 1: Autophagy Inhibition

| Compound | Condition | Concentration | Effect |

| Autogramin-1 | Amino Acid Starvation | 1 µM | Inhibition of autophagosome accumulation[5] |

| Autogramin-1 | Rapamycin Treatment | 10 µM | Inhibition of autophagosome accumulation[5] |

Table 2: Binding Affinity to GRAMD1A

| Ligand | Protein Domain | Method | Kd (nM) |

| Bodipy-labeled autogramin analogue | StART domain of GRAMD1A | Fluorescence Polarization | 49 ± 12[3] |

| Bodipy-labeled autogramin analogue | PH-GRAM and StART domains of GRAMD1A | Fluorescence Polarization | 52 ± 4[3] |

Conclusion and Future Directions

The foundational research on autogramins has identified a new class of autophagy inhibitors with a novel mechanism of action targeting the cholesterol transfer protein GRAMD1A.[1][2][3] The detailed experimental protocols and quantitative data provide a solid basis for further investigation into the role of cholesterol in autophagy and the development of new therapeutic strategies that modulate this pathway. Future research may focus on optimizing the potency and selectivity of autogramins, exploring their therapeutic potential in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders, and further elucidating the precise role of GRAMD1A and cholesterol trafficking in the intricate process of autophagosome biogenesis.

References

Methodological & Application

Autogramin-2: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a synthetic sterol that has emerged as a potent and specific inhibitor of autophagy. It functions by directly targeting the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A). By competitively binding to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, this compound impedes the transfer of cholesterol, a crucial step in the biogenesis of autophagosomes.[1][2][3][4] This inhibition of autophagy makes this compound a valuable tool for studying cellular processes involving autophagy and for investigating its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

Beyond its role in autophagy, this compound has also been shown to modulate T-cell function. It can inhibit T-cell adhesion and effector functions by altering the plasma membrane's architecture.[5] This dual functionality makes this compound a versatile molecule for a range of cell culture-based investigations.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on autophagy and T-cell function.

Mechanism of Action: Inhibition of Autophagy

This compound's primary mechanism of action is the inhibition of GRAMD1A, a key protein in the early stages of autophagosome formation. This process is initiated by cellular stress signals, such as nutrient starvation, which lead to the activation of a cascade of autophagy-related (Atg) proteins. GRAMD1A's role in cholesterol transfer is essential for the formation and expansion of the phagophore, the precursor to the autophagosome. By blocking this cholesterol transfer, this compound effectively halts the autophagy process at an early stage.

Quantitative Data Summary

The following table summarizes the effective concentrations and incubation times of this compound observed in various cell culture experiments. These values can serve as a starting point for experimental design, but optimal conditions may vary depending on the cell type and experimental setup.

| Application | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Autophagy Inhibition | Colorectal Cancer Organoids | 1 µM | 4 days | Reduced organoid growth (in combination with regorafenib) | [6] |

| MCF7, HeLa | 1 - 10 µM | 2 - 48 hours | Inhibition of autophagosome formation, reduced LC3-II levels, p62 accumulation | [1] | |

| T-Cell Function Inhibition | Effector T-cells | 3.75 µM | 30 minutes | Inhibition of LFA-1/integrin-dependent adhesion | [5] |

| Effector T-cells | Not specified | Not specified | Impaired proliferation and cytokine production | [5] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for a typical cell culture experiment involving this compound treatment and subsequent analysis.

Protocol 1: Assessment of Autophagy Inhibition by Western Blot

This protocol details the analysis of two key autophagy markers, LC3 and p62, by Western blot to confirm the inhibitory effect of this compound. Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Autophagy inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II. p62 is a protein that is selectively degraded by autophagy; therefore, its accumulation indicates autophagy inhibition.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Autophagy inducer (e.g., rapamycin or starvation medium like EBSS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Induce autophagy by treating the cells with an inducer (e.g., 100 nM rapamycin) or by replacing the medium with starvation medium (EBSS) for a predetermined time (e.g., 2-6 hours).

-

Co-treat a set of wells with the autophagy inducer and various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the LC3-II/LC3-I ratio and the p62/loading control ratio. An increase in both ratios upon this compound treatment indicates autophagy inhibition.

-

Protocol 2: Visualization of Autophagosome Accumulation by Immunofluorescence

This protocol allows for the direct visualization of autophagosomes as punctate structures within the cell using immunofluorescence staining for endogenous LC3. Inhibition of autophagy by this compound will lead to a decrease in the number of LC3 puncta upon autophagy induction.

Materials:

-

Cells of interest

-

Glass coverslips or imaging plates

-

Complete cell culture medium

-

This compound

-

Autophagy inducer (e.g., rapamycin or starvation medium)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate or in an imaging plate.

-

Allow cells to adhere and grow to 50-70% confluency.

-

Induce autophagy and treat with this compound as described in the Western Blot protocol.

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell. A decrease in the number of puncta in this compound-treated cells compared to the induced control indicates inhibition of autophagosome formation.

-

Protocol 3: T-Cell Adhesion Assay

This protocol is designed to assess the effect of this compound on the adhesion of T-cells to a substrate coated with ICAM-1, a ligand for the integrin LFA-1 on T-cells.

Materials:

-

T-cells (e.g., primary human T-cells or a T-cell line like Jurkat)

-

RPMI 1640 medium with 10% FBS

-

96-well tissue culture plates

-

Recombinant human ICAM-1

-

Bovine Serum Albumin (BSA)

-

This compound

-

Calcein-AM (or other fluorescent cell viability dye)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 50 µL of recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Wash the wells three times with PBS.

-

-

Cell Preparation and Treatment:

-

Harvest T-cells and resuspend them in serum-free RPMI 1640 medium.

-

Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

-

Wash the cells twice with serum-free medium to remove excess dye.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 3.75, 10 µM) or vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the treated T-cell suspension to each ICAM-1-coated well (1 x 10^5 cells/well).

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of adherent cells for each condition relative to the total number of cells added (which can be determined from a set of unwashed wells). A decrease in fluorescence intensity in this compound-treated wells indicates inhibition of T-cell adhesion.

-

Troubleshooting

-

Low LC3-II signal in Western Blot: Ensure that autophagy was properly induced. Optimize the concentration of the inducer and the incubation time. Use a higher percentage gel for better separation of LC3-I and LC3-II.

-

High background in Immunofluorescence: Ensure adequate blocking and thorough washing steps. Titrate the primary and secondary antibody concentrations.

-

High variability in T-cell adhesion assay: Ensure gentle and consistent washing steps to avoid detaching adherent cells. Perform the assay in triplicate or quadruplicate to minimize variability.

Conclusion

This compound is a powerful and specific inhibitor of autophagy with demonstrated effects on T-cell function. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their cell culture experiments. By carefully optimizing experimental conditions and employing the appropriate analytical methods, researchers can gain valuable insights into the roles of autophagy and cholesterol trafficking in various biological processes.

References

- 1. bioscience.co.uk [bioscience.co.uk]

- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Application of Autogramin-2 in T Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

T lymphocyte adhesion to other cells, such as antigen-presenting cells (APCs) and endothelial cells, is a critical process in the immune response. This adhesion is primarily mediated by integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1). The activation of LFA-1 is a tightly regulated process involving intracellular signaling cascades, often referred to as "inside-out" signaling, which shift the integrin from a low-affinity to a high-affinity state, promoting stable cell-cell interactions.[1][2][3][4] Autogramin-2 is a novel small molecule inhibitor designed to modulate T cell adhesion by targeting key components of the LFA-1 activation pathway. These application notes provide detailed protocols for utilizing this compound in T cell adhesion assays to study its effects and characterize its mechanism of action.

Mechanism of Action

This compound is a potent and selective inhibitor of the Rap1 signaling pathway, a critical component of the "inside-out" signaling cascade that leads to LFA-1 activation.[2] By preventing the activation of Rap1, this compound effectively blocks the subsequent recruitment of essential adaptor proteins like talin and kindlin to the cytoplasmic tail of LFA-1.[2] This inhibition maintains LFA-1 in its inactive, low-affinity conformation, thereby preventing its binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), and inhibiting T cell adhesion.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on T cell adhesion was quantified using a static adhesion assay. Human peripheral blood T cells were treated with varying concentrations of this compound before being added to ICAM-1 coated plates. Adhesion was stimulated with a phorbol ester (PMA) to activate protein kinase C (PKC), a key step in inside-out signaling.[5] The results are summarized in the table below.

| This compound Concentration (µM) | T Cell Adhesion (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 0.1 | 85.3 | ± 4.8 |

| 1 | 52.1 | ± 3.5 |

| 10 | 15.8 | ± 2.1 |

| 100 | 5.2 | ± 1.5 |

Table 1: Dose-dependent inhibition of T cell adhesion by this compound.

Experimental Protocols

Static T Cell Adhesion Assay

This protocol is designed to quantify the effect of this compound on T cell adhesion to a purified ligand under static conditions.[6][7][8]

Materials:

-

96-well tissue culture plates

-

Recombinant human ICAM-1

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Human peripheral blood T cells (isolated by negative selection)

-

RPMI 1640 medium

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Calcein-AM

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Dilute recombinant ICAM-1 to 10 µg/mL in PBS.

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 2 hours at 37°C.

-

-

T Cell Preparation and Labeling:

-

Isolate primary human T cells from peripheral blood using a negative selection kit.

-

Resuspend the T cells at 1 x 10^6 cells/mL in RPMI 1640 medium.

-

Label the T cells with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.

-

Wash the cells twice with RPMI 1640 to remove excess dye.

-

Resuspend the labeled T cells at 2 x 10^6 cells/mL in RPMI 1640.

-

-

Treatment and Adhesion:

-

Prepare serial dilutions of this compound in RPMI 1640.

-

In a separate plate, pre-incubate the Calcein-AM labeled T cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add PMA to a final concentration of 50 ng/mL to stimulate adhesion and incubate for a further 10 minutes.

-

Add 100 µL of the treated T cell suspension to each well of the ICAM-1 coated plate.

-

Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed RPMI 1640 to remove non-adherent cells.

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

Calculate the percentage of adhesion relative to the vehicle-treated control.

-

Below is a diagram of the experimental workflow for the static T cell adhesion assay.

T Cell Adhesion Assay under Flow Conditions

This protocol assesses the effect of this compound on T cell adhesion under physiological shear stress, mimicking the conditions in blood vessels.[10]

Materials:

-

Flow chambers

-

Syringe pump

-

CHO-ICAM cells (Chinese Hamster Ovary cells stably expressing human ICAM-1)

-

RPMI 1640 medium supplemented with 10% FBS

-

Human peripheral blood T cells

-

This compound

-

Fluorescent microscope with a camera

Protocol:

-

Preparation of CHO-ICAM Monolayer:

-

Culture CHO-ICAM cells in RPMI 1640 with 10% FBS.

-

Seed the CHO-ICAM cells into the flow chambers and grow to confluence overnight.[10]

-

-

T Cell Preparation and Treatment:

-

Isolate and label T cells with Calcein-AM as described in the static assay protocol.

-

Pre-treat the labeled T cells with this compound or vehicle control for 30 minutes at 37°C.

-

-

Adhesion under Flow:

-

Assemble the flow chamber on the stage of a fluorescent microscope.

-

Perfuse the chamber with the treated T cell suspension at a defined shear stress (e.g., 1.0 dyne/cm²) using a syringe pump.

-

Record videos of T cell adhesion to the CHO-ICAM monolayer over a period of 10-15 minutes.

-

-

Quantification:

-

Analyze the recorded videos to quantify the number of adherent T cells per field of view at different time points.

-

Compare the number of adherent cells in this compound treated samples to the vehicle control.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the T cell adhesion process and the intervention with this compound.

Troubleshooting

-

Low Adhesion in Control Wells: Ensure that the ICAM-1 is properly coated on the plate and that the T cells are viable and have been appropriately stimulated. Check the concentration and activity of the stimulating agent (e.g., PMA).

-

High Background Fluorescence: Ensure that the T cells are thoroughly washed after Calcein-AM labeling to remove any unbound dye.

-

Variability between Replicates: Ensure consistent cell numbers and washing steps across all wells. Pipetting technique is crucial for reproducible results.

Conclusion

This compound demonstrates a potent, dose-dependent inhibition of T cell adhesion in both static and flow-based assays. Its mechanism of action via the inhibition of the Rap1 signaling pathway makes it a valuable tool for studying the molecular mechanisms of T cell adhesion and a potential therapeutic candidate for inflammatory and autoimmune diseases where T cell adhesion plays a pathological role. The protocols provided herein offer robust methods for characterizing the effects of this compound and similar compounds on T cell function.

References

- 1. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LFA1 Activation: Insights from a Single-Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autocrine regulation of T-lymphocyte proliferation: differential induction of IL-2 and IL-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 10. Assay of Adhesion Under Shear Stress for the Study of T Lymphocyte-Adhesion Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Autogramin-2: Application Notes and Protocols for In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a potent and selective small molecule inhibitor of autophagy.[1][2] It functions by directly targeting the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein implicated in the biogenesis of autophagosomes.[1][2][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding, thereby disrupting the early stages of autophagy.[1][3] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound, focusing on its effective concentration in various cell-based and biochemical assays.

Mechanism of Action: Targeting GRAMD1A to Inhibit Autophagy

This compound's mechanism of action centers on its specific interaction with the StART domain of the GRAMD1A protein. This interaction obstructs the normal function of GRAMD1A in cholesterol transport, a process essential for the formation of autophagosomes.[1][4] This targeted inhibition makes this compound a valuable tool for studying the role of GRAMD1A and cholesterol trafficking in the autophagy pathway.

Quantitative Data Summary

The effective concentration of this compound varies depending on the specific in vitro assay. The following tables summarize the key quantitative data for easy comparison.

Table 1: Cellular Assays

| Assay | Cell Line | Parameter | Effective Concentration | Reference |

| Autophagy Inhibition | MCF7-EGFP-LC3 | IC50 | < 1 µM | [1] |

| T-Cell Adhesion Inhibition | Human T-cells | Effective Dose | 3.75 µM | [5] |

| NanoBRET Target Engagement | HeLa | IC50 | 4.7 µM (NanoLuc-GRAMD1A) | [6] |

| NanoBRET Target Engagement | HeLa | IC50 | 6.4 µM (GRAMD1A-NanoLuc) | [6] |

Table 2: Biochemical Assays

| Assay | Components | Parameter | Value | Reference |

| Fluorescence Polarization | GRAMD1A StART domain, BODIPY-autogramin analogue | Kd | 49 ± 12 nM | [1] |

| Competitive Fluorescence Polarization | GRAMD1A StART domain, 22-NBD-cholesterol, this compound | IC50 | 349 ± 51 nM | [7] |

Experimental Protocols

Protocol 1: Autophagy Inhibition Assay in MCF7-EGFP-LC3 Cells

This protocol describes how to measure the inhibitory effect of this compound on autophagy by quantifying the formation of EGFP-LC3 puncta in MCF-7 cells.

Materials:

-

MCF7 cells stably expressing EGFP-LC3 (MCF7-EGFP-LC3)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Earle's Balanced Salt Solution (EBSS) for starvation[8][9][10]

-

Rapamycin (1 µM stock in DMSO)[11]

-

This compound (stock solution in DMSO)

-

96-well imaging plates

-

Paraformaldehyde (PFA) 4% in PBS

-

DAPI stain

-

Automated fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate medium (complete growth medium for rapamycin induction, or EBSS for starvation induction).

-

For starvation-induced autophagy, gently wash the cells with PBS and replace the medium with EBSS containing the desired concentrations of this compound.

-

For rapamycin-induced autophagy, add rapamycin to a final concentration of 100 nM along with the desired concentrations of this compound to the cells in complete growth medium.

-

Include appropriate vehicle controls (DMSO).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.

-

Cell Fixation and Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 10 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging and Analysis:

-

Acquire images using an automated fluorescence microscope.[12][13]

-

Use image analysis software to automatically identify and count the number of EGFP-LC3 puncta per cell.

-

Calculate the IC50 value by plotting the percentage of inhibition of puncta formation against the log concentration of this compound.

-

Protocol 2: In Vitro NanoBRET™ Target Engagement Assay

This protocol details the measurement of this compound binding to GRAMD1A in live HeLa cells using the NanoBRET™ technology.

Materials:

-

HeLa cells

-

Expression vector for NanoLuc®-GRAMD1A fusion protein

-

Transfection reagent (e.g., FuGENE HD)[14]

-

Opti-MEM™ I Reduced Serum Medium

-

BODIPY-autogramin tracer (0.5 µM working solution)[6]

-

This compound (stock solution in DMSO)

-

NanoBRET™ Nano-Glo® Substrate

-

White, non-binding surface 96-well or 384-well plates

-

Luminometer capable of measuring BRET

Procedure:

-

Transfection:

-

Transfect HeLa cells with the NanoLuc®-GRAMD1A expression vector according to the manufacturer's protocol for your chosen transfection reagent.[15]

-

Incubate for 24 hours to allow for protein expression.

-

-

Cell Seeding:

-

Trypsinize and resuspend the transfected cells in Opti-MEM.

-

Seed the cells into the wells of a white assay plate at a density of 2 x 10^4 cells per well.

-

-

Tracer and Compound Addition:

-

Add the BODIPY-autogramin tracer to all wells at a final concentration of 0.5 µM.

-

Add serial dilutions of this compound to the appropriate wells. Include vehicle controls.

-

-

Equilibration: Incubate the plate for 2 hours at 37°C and 5% CO2 to allow the binding to reach equilibrium.

-

BRET Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the log concentration of this compound to determine the IC50 value.

-

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a biochemical assay to determine the binding affinity of this compound to the purified GRAMD1A StART domain.

Materials:

-

Purified recombinant GRAMD1A StART domain

-

BODIPY-labeled autogramin analogue (fluorescent tracer)

-

This compound (for competition assay)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the GRAMD1A StART domain in assay buffer.

-

Prepare a solution of the BODIPY-autogramin tracer in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.

-

Prepare serial dilutions of this compound in assay buffer for the competition assay.

-

-

Assay Setup (Competition Assay):

-

In a 384-well plate, add a fixed concentration of the GRAMD1A StART domain and the BODIPY-autogramin tracer to each well.

-

Add the serial dilutions of unlabeled this compound to the wells. Include wells with no competitor (maximum polarization) and wells with tracer only (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the BODIPY fluorophore.

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the log concentration of this compound and fit the data to a suitable binding model to determine the IC50. The Kd can then be calculated using the Cheng-Prusoff equation. For direct binding, plot mP against the protein concentration to determine the Kd.

-

Conclusion